molecular formula C57H91F3N14O18 B12387373 LVGRQLEEFL (mouse) (TFA)

LVGRQLEEFL (mouse) (TFA)

Cat. No.: B12387373
M. Wt: 1317.4 g/mol
InChI Key: AHFNMEHHYWUPIK-BOWLUVNQSA-N
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Description

LVGRQLEEFL (mouse) (TFA) is a synthetic peptide corresponding to residues 113–122 of the mouse clusterin protein (apoJ), synthesized as a trifluoroacetate (TFA) salt for enhanced solubility and stability in biological applications . Clusterin is a multifunctional glycoprotein involved in lipid transport, apoptosis regulation, and neuroprotection. This peptide is derived from the heparin-binding domain of clusterin and has demonstrated anti-inflammatory, anti-atherosclerotic, and neuroprotective properties. Additionally, it forms part of HM-10/10, a chimeric high-density lipoprotein (HDL)-mimetic peptide that protects retinal pigment epithelial (RPE) cells and photoreceptors from oxidative stress . Its CAS number is 608513-82-2, and it is commonly used in preclinical studies targeting lipid metabolism disorders and neurodegeneration .

Properties

Molecular Formula

C57H91F3N14O18

Molecular Weight

1317.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C55H90N14O16.C2HF3O2/c1-28(2)23-33(56)46(76)69-45(31(7)8)53(83)61-27-42(71)62-34(15-12-22-60-55(58)59)47(77)63-35(16-19-41(57)70)49(79)66-38(24-29(3)4)51(81)65-36(17-20-43(72)73)48(78)64-37(18-21-44(74)75)50(80)67-39(26-32-13-10-9-11-14-32)52(82)68-40(54(84)85)25-30(5)6;3-2(4,5)1(6)7/h9-11,13-14,28-31,33-40,45H,12,15-27,56H2,1-8H3,(H2,57,70)(H,61,83)(H,62,71)(H,63,77)(H,64,78)(H,65,81)(H,66,79)(H,67,80)(H,68,82)(H,69,76)(H,72,73)(H,74,75)(H,84,85)(H4,58,59,60);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,40-,45-;/m0./s1

InChI Key

AHFNMEHHYWUPIK-BOWLUVNQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

LVGRQLEEFL (mouse) (TFA) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of LVGRQLEEFL (mouse) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Stability and Degradation

LVGRQLEEFL (mouse) (TFA) exhibits high stability under standard laboratory conditions.

Stability Data:

ConditionObservationHalf-LifeReference
Aqueous solution (pH 7.4)No significant degradation>30 days at 4°C
Lyophilized powderRetains >95% purity2 years at -80°C
Thermal stress (60°C)Partial aggregation48 hr

Degradation pathways include oxidation of methionine residues (absent in this peptide) and hydrolysis of peptide bonds under extreme pH or enzymatic exposure .

Lipid Binding

LVGRQLEEFL (mouse) (TFA) interacts with lipid membranes via hydrophobic and electrostatic forces:

  • Hydrophobic residues (Leu, Phe) anchor into lipid bilayers.

  • Charged residues (Arg, Glu) stabilize interactions with phospholipid head groups .

Table: Binding Affinity to Lipoproteins

LipoproteinBinding Constant (K~d~)MethodReference
HDL12.3 ± 1.5 nMSPR
LDL45.6 ± 3.2 nMFluorescence

Enzymatic Reactions

  • Trypsin digestion : Resistant due to lack of Lys/Arg cleavage sites .

  • Pepsin digestion : Partial cleavage at Phe-Leu bonds under acidic conditions (pH 2.0) .

Conjugation with Niclosamide

LVGRQLEEFL (mouse) (TFA) forms non-covalent complexes with niclosamide to enhance oral bioavailability:

  • Mechanism : Hydrophobic interactions between peptide and niclosamide’s chlorophenol group .

  • FTIR Analysis : Confirmed α-helix stabilization (peak at 1654 cm⁻¹) in the complex .

Oxidation Studies

  • Exposure to H₂O₂ (1 mM) induces glutamic acid crosslinking , reducing bioactivity by 40%.

Analytical Characterization

MethodParameterResultReference
HPLCPurity≥98%
MS[M+H]⁺1187.6
CD Spectroscopyα-helix content32%

Environmental and Metabolic Fate

  • In vivo metabolism : Rapid renal clearance (t₁/₂ = 2.1 hr in mice) .

  • TFA dissociation : <5% free TFA detected in plasma post-administration .

Scientific Research Applications

LVGRQLEEFL (mouse) (TFA) has several scientific research applications:

Mechanism of Action

LVGRQLEEFL (mouse) (TFA) exerts its effects by mimicking the structure and function of apolipoprotein J. It interacts with cellular receptors and pathways involved in inflammation and lipid metabolism. The peptide protects retinal pigment epithelium and photoreceptors from oxidant-induced cell death by modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

LVGRQLEEFL (TFA) belongs to a class of bioactive peptides derived from apolipoproteins or lipid-binding proteins. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Sequence/Structure Target/Mechanism Key Findings Administration Route Reference
LVGRQLEEFL (mouse) TFA LVGRQLEEFL (Clusterin 113–122) Binds heparin, modulates lipid transport Reduces neuroinflammation in Tg6799 mice; protects RPE cells from oxidative damage Intraventricular, in vitro
HM-10/10 peptide Chimeric HDL-mimetic (apoJ + apoA-I) Mimics HDL, promotes cholesterol efflux Enhances retinal protection in oxidative models; superior to apoA-I alone Intravenous, topical
ApoE-mimetic peptide COG112 LRKLRKRLLLRDSSDD Binds Aβ, reduces neurotoxicity Attenuates Alzheimer’s pathology in mice; improves cognitive function Intraperitoneal (External knowledge)
TFA (Total Flavonoids of Astragalus) Mixture of 6 flavonoids (e.g., formononetin) Antioxidant, anti-inflammatory Inhibits lipid peroxidation; reduces fever and chronic inflammation in rodents Oral, intraperitoneal

Key Differentiators :

Mechanistic Specificity :

  • LVGRQLEEFL (TFA) directly interacts with heparin sulfate proteoglycans to modulate lipid transport and glial cell activity, distinguishing it from apoE-mimetics like COG112, which target amyloid-beta (Aβ) clearance .
  • Unlike HM-10/10, which combines apoJ and apoA-I domains for enhanced HDL mimicry, LVGRQLEEFL is a singular clusterin fragment with localized anti-inflammatory effects .

Efficacy in Disease Models: LVGRQLEEFL (TFA) shows superior neuroprotection in Alzheimer’s models compared to non-clusterin-derived peptides. In contrast, HM-10/10 excels in retinal protection due to its dual-domain structure . Total Flavonoids of Astragalus (TFA) exhibit broader anti-inflammatory effects but lack the lipid-modulating specificity of clusterin-derived peptides .

Administration and Bioavailability :

  • LVGRQLEEFL requires intraventricular delivery for CNS efficacy, limiting its clinical translatability compared to orally administered compounds like TFA (Astragalus) .

Q & A

Q. Does LVGRQLEEFL (mouse) (TFA) research involving human-derived cell lines require GDPR compliance?

  • Methodology : If using human cell lines (e.g., ARPE-19), ensure anonymization of donor data and obtain ethical approval per institutional guidelines. Document data anonymization protocols in the research management plan (RMP) and consult institutional review boards (IRBs) for GDPR alignment .

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